molecular formula C14H10IN3 B14223778 N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline CAS No. 819858-11-2

N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline

Cat. No.: B14223778
CAS No.: 819858-11-2
M. Wt: 347.15 g/mol
InChI Key: OWVPNFBDBLPOPA-UHFFFAOYSA-N
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Description

N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline is a heterocyclic compound that features a benzimidazole core fused with an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by iodination. One common method includes the reaction of o-phenylenediamine with formaldehyde to form the benzimidazole core, which is then reacted with 4-iodoaniline under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism by which N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline exerts its effects involves interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the benzimidazole core with the aniline moiety also contributes to its distinct chemical and biological properties .

Properties

CAS No.

819858-11-2

Molecular Formula

C14H10IN3

Molecular Weight

347.15 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-N-(4-iodophenyl)methanimine

InChI

InChI=1S/C14H10IN3/c15-10-5-7-11(8-6-10)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-9H,(H,17,18)

InChI Key

OWVPNFBDBLPOPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=NC3=CC=C(C=C3)I

Origin of Product

United States

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